molecular formula C7H7ClO2S B12073999 Methyl 4-chloro-5-methylthiophene-2-carboxylate

Methyl 4-chloro-5-methylthiophene-2-carboxylate

Cat. No.: B12073999
M. Wt: 190.65 g/mol
InChI Key: TZCNPGQNEMPZLQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methylthiophene-2-carboxylate is a thiophene derivative characterized by a methyl ester group at position 2, a chlorine atom at position 4, and a methyl group at position 5 of the aromatic ring. Thiophene-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility. This compound’s reactivity and physical properties are influenced by the electron-withdrawing chlorine and the electron-donating methyl group, creating a balance that affects solubility, stability, and synthetic utility .

Properties

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

methyl 4-chloro-5-methylthiophene-2-carboxylate

InChI

InChI=1S/C7H7ClO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3

InChI Key

TZCNPGQNEMPZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-methylthiophene-2-carboxylate typically involves the chlorination of 5-methylthiophene-2-carboxylic acid followed by esterification. A common method includes:

    Chlorination: Reacting 5-methylthiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group.

    Esterification: The resulting 4-chloro-5-methylthiophene-2-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid (H₂SO₄) to yield this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for chlorination and esterification to enhance yield and efficiency while minimizing by-products.

Types of Reactions:

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group.

    Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) under mild conditions.

    Oxidation: H₂O₂ or m-CPBA in an organic solvent like dichloromethane (CH₂Cl₂).

    Reduction: LiAlH₄ in anhydrous ether.

Major Products:

    Substitution: Products like 4-azido-5-methylthiophene-2-carboxylate or 4-thio-5-methylthiophene-2-carboxylate.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the ester group.

Scientific Research Applications

Methyl 4-chloro-5-methylthiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The compound’s mechanism of action depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural and physicochemical differences between methyl 4-chloro-5-methylthiophene-2-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Cl (C4), CH₃ (C5) C₈H₇ClO₂S 202.65 Ester, chloro, methyl Moderate polarity; chloro enhances electrophilicity, methyl aids lipophilicity .
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate (CAS 104386-68-7) Cl (C4), OH (C3), SCH₃ (C5) C₇H₇ClO₃S₂ 238.70 Hydroxyl, methylsulfanyl, ester, chloro Higher polarity due to -OH and -SCH₃; increased hydrogen bonding potential .
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate Cl (C4), OH (C3), OCH₃ (C5) C₈H₇ClO₄S 234.66 Hydroxyl, methoxy, ester, chloro Methoxy group enhances electron density; improved solubility in polar solvents .
Methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate Cl (C5), ClSO₂ (C3) C₇H₅Cl₂O₄S₂ 287.15 Chlorosulfonyl, ester, chloro Strong electron-withdrawing ClSO₂ group increases reactivity and acidity .
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate CH₃ (C3), NHCOCH₃ (C5), COOEt (C2, C4) C₁₄H₁₇NO₅S 311.35 Acetamido, dual ester, methyl High polarity due to dual esters and acetamido; potential for crystallinity .

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